![molecular formula C13H11F3N2 B14340607 5-Ethyl-2-[4-(trifluoromethyl)phenyl]pyrimidine CAS No. 106174-20-3](/img/structure/B14340607.png)
5-Ethyl-2-[4-(trifluoromethyl)phenyl]pyrimidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Ethyl-2-[4-(trifluoromethyl)phenyl]pyrimidine is a heterocyclic aromatic compound that features a pyrimidine ring substituted with an ethyl group at the 5-position and a 4-(trifluoromethyl)phenyl group at the 2-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Ethyl-2-[4-(trifluoromethyl)phenyl]pyrimidine typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of the key intermediates, such as 4-(trifluoromethyl)benzaldehyde and ethyl acetoacetate.
Condensation Reaction: The key intermediates undergo a condensation reaction in the presence of a base, such as sodium ethoxide, to form the pyrimidine ring.
Cyclization: The resulting intermediate is then cyclized under acidic conditions to yield the final product, this compound.
Industrial Production Methods
Industrial production methods for this compound may involve optimizing the reaction conditions to increase yield and purity. This can include the use of advanced catalysts, high-throughput screening of reaction conditions, and continuous flow reactors to scale up the synthesis process efficiently.
Chemical Reactions Analysis
Types of Reactions
5-Ethyl-2-[4-(trifluoromethyl)phenyl]pyrimidine can undergo various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic aromatic substitution reactions, particularly at the positions ortho and para to the trifluoromethyl group.
Oxidation and Reduction: The pyrimidine ring can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can undergo Suzuki-Miyaura coupling reactions to form carbon-carbon bonds with other aromatic or heteroaromatic compounds.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include organolithium reagents and halogenated pyrimidines.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Coupling Reactions: Palladium catalysts and boronic acids are typically used in Suzuki-Miyaura coupling reactions.
Major Products
The major products formed from these reactions include various substituted pyrimidines, which can have different functional groups attached to the pyrimidine ring, enhancing their chemical and biological properties.
Scientific Research Applications
5-Ethyl-2-[4-(trifluoromethyl)phenyl]pyrimidine has several scientific research applications:
Mechanism of Action
The mechanism of action of 5-Ethyl-2-[4-(trifluoromethyl)phenyl]pyrimidine involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Similar Compounds
Trifluoromethylpyridine: Contains a trifluoromethyl group and a pyridine ring, used in agrochemicals and pharmaceuticals.
Triazole-Pyrimidine Hybrids: These compounds have shown significant neuroprotective and anti-inflammatory properties.
Uniqueness
5-Ethyl-2-[4-(trifluoromethyl)phenyl]pyrimidine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties
Properties
CAS No. |
106174-20-3 |
|---|---|
Molecular Formula |
C13H11F3N2 |
Molecular Weight |
252.23 g/mol |
IUPAC Name |
5-ethyl-2-[4-(trifluoromethyl)phenyl]pyrimidine |
InChI |
InChI=1S/C13H11F3N2/c1-2-9-7-17-12(18-8-9)10-3-5-11(6-4-10)13(14,15)16/h3-8H,2H2,1H3 |
InChI Key |
GQLGPCHHCAJQQX-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CN=C(N=C1)C2=CC=C(C=C2)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


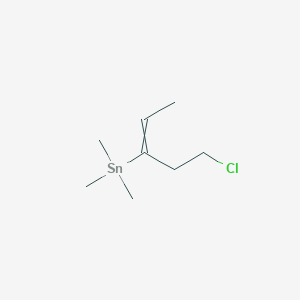
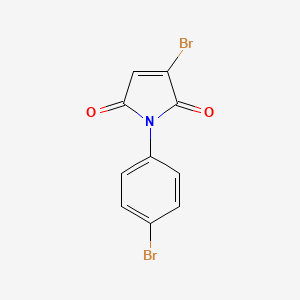
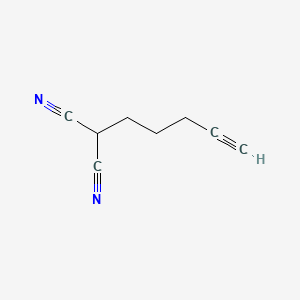
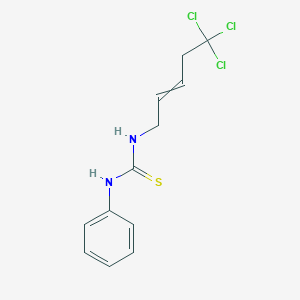
![Hexadecahydro-3,3'-spirobi[[2,4]benzodioxepine]](/img/structure/B14340539.png)
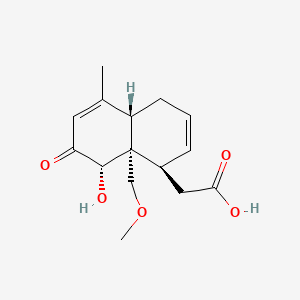
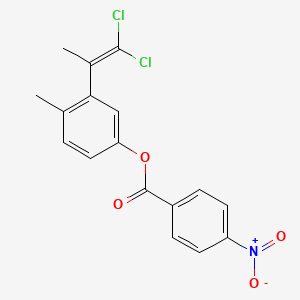
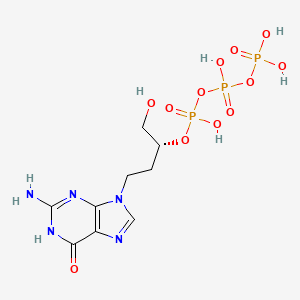
![1-[(6-Methylheptyl)oxy]propan-1-OL](/img/structure/B14340567.png)
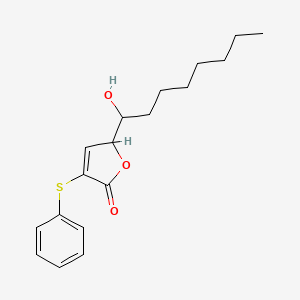
![4-[2-(4-Methylphenyl)ethenyl]benzonitrile](/img/structure/B14340574.png)
![2-[(2-Nitrophenyl)selanyl]decan-1-OL](/img/structure/B14340585.png)
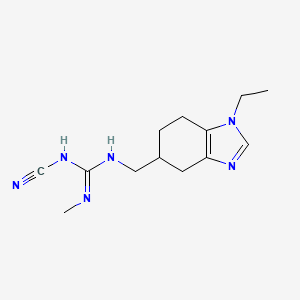
![Methanaminium, N-[bis(dimethylamino)methylene]-N-methyl-, fluoride](/img/structure/B14340595.png)
